molecular formula C6H10N4O2 B3256979 Diacetyldiurein CAS No. 28115-25-5

Diacetyldiurein

Cat. No.: B3256979
CAS No.: 28115-25-5
M. Wt: 170.17 g/mol
InChI Key: HTMUAOILEIFUNM-UHFFFAOYSA-N
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Description

Diacetyldiurein is a synthetic compound structurally derived from diphenylamine analogs, featuring two acetyl groups attached to a diuretin backbone. Its molecular design shares similarities with thyroid hormones (e.g., thyroxine, triiodothyronine) and non-steroidal anti-inflammatory drugs (NSAIDs) like tofenamic acid, as noted in structural analyses .

Properties

IUPAC Name

3a,6a-dimethyl-1,3,4,6-tetrahydroimidazo[4,5-d]imidazole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-5-6(2,9-3(11)7-5)10-4(12)8-5/h1-2H3,(H2,7,9,11)(H2,8,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMUAOILEIFUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(NC(=O)N1)(NC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182389
Record name Glycoluril, 3a,6a-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28115-25-5
Record name Tetrahydro-3a,6a-dimethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Source CAS Common Chemistry
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Record name Diacetyldiurein
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Record name Diacetyldiurein
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Record name Glycoluril, 3a,6a-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIACETYLDIUREIN
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diacetyldiurein typically involves the reaction of glycoluril with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the acetylation process. The reaction mixture is then heated to promote the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other separation techniques to obtain this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Diacetyldiurein undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce this compound alcohols .

Scientific Research Applications

Diacetyldiurein has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of diacetyldiurein involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and the alteration of cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Diacetyldiurein’s core structure aligns with diphenylamine derivatives but diverges through acetylation (Table 1). Key comparisons include:

Compound Core Structure Functional Groups Molecular Weight (g/mol)
This compound Diphenylamine + diuretin Acetyl, urea ~380 (estimated)
Tofenamic acid Anthranilic acid Carboxylic acid, methyl 261.7
Thyroxine (T4) Tyrosine-based Iodine, carboxyl, amino 776.9
Triiodothyronine (T3) Tyrosine-based Iodine, carboxyl, amino 650.9

Structural data derived from in silico modeling and crystallographic comparisons .

Pharmacological Properties

  • Solubility and Bioavailability : this compound’s acetyl groups confer higher lipophilicity than thyroxine but lower than tofenamic acid, as predicted by computational ADME studies .

Clinical and Preclinical Findings

  • Tofenamic Acid : Clinically used for migraines and arthritis; IC₅₀ for COX-2 inhibition is 2.3 μM .
  • Thyroid Hormones : Bind to TRα/β receptors with Kd values of 0.1–10 nM .

Analytical Challenges

Clinical chemistry guidelines emphasize the need for advanced techniques (e.g., HPLC-MS) to differentiate this compound from thyroid hormones due to overlapping molecular weights .

Biological Activity

Diacetyldiurein, with the chemical formula C6H10N4O2C_6H_{10}N_4O_2 and CAS number 28115-25-5, is a compound derived from glycoluril. It has been the subject of various studies focusing on its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with related compounds.

This compound's biological activity is primarily attributed to its interactions with specific biomolecules and cellular pathways. Preliminary studies suggest that it may modulate enzyme activities and influence oxidative stress pathways. The exact molecular targets remain under investigation, but its potential to inhibit certain enzymes could be significant in therapeutic contexts.

Research Findings

  • Antimicrobial Properties : this compound has shown promise in preliminary studies for its antimicrobial activities. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Some studies have explored this compound's potential as an anticancer agent. It appears to induce apoptosis in cancer cell lines, although further research is necessary to elucidate the underlying mechanisms and efficacy in vivo.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular processes that may be beneficial in treating metabolic disorders.

Case Studies

  • Study on Antimicrobial Activity : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against several pathogenic bacteria. The results indicated a significant reduction in bacterial viability at varying concentrations, suggesting its potential as a natural antimicrobial agent.
  • Cancer Cell Line Study : In vitro studies using human cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspase pathways. This finding supports further exploration into its role as a therapeutic agent in oncology.

Similar Compounds

Compound NameStructureBiological Activity
GlycolurilC4H6N4O2Precursor, less active
DimethylglycolurilC6H10N4O2Similar properties
Tetrahydro-3A,6A-dimethylimidazo(4,5-D)imidazole-2,5(1H,3H)-dioneC7H10N4O2Distinct properties

This compound is unique due to its specific acetylation pattern, which enhances its biological activity compared to related compounds like glycoluril. The structural modifications confer distinct chemical properties that may be exploited in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diacetyldiurein
Reactant of Route 2
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